molecular formula C13H11ClO3 B14141749 2-Pentene-1,4-dione, 3-acetyl-1-(4-chlorophenyl)- CAS No. 89201-19-4

2-Pentene-1,4-dione, 3-acetyl-1-(4-chlorophenyl)-

Cat. No.: B14141749
CAS No.: 89201-19-4
M. Wt: 250.68 g/mol
InChI Key: MUPDMAJBFRJIQO-UHFFFAOYSA-N
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Description

2-Pentene-1,4-dione, 3-acetyl-1-(4-chlorophenyl)- is an organic compound with the molecular formula C13H11ClO3 It is a derivative of pentenedione, characterized by the presence of an acetyl group and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pentene-1,4-dione, 3-acetyl-1-(4-chlorophenyl)- typically involves the reaction of 4-chlorobenzaldehyde with acetylacetone in the presence of a base. The reaction proceeds through a Claisen-Schmidt condensation, followed by cyclization to form the desired product. The reaction conditions often include the use of ethanol as a solvent and a base such as sodium hydroxide or potassium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Pentene-1,4-dione, 3-acetyl-1-(4-chlorophenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

2-Pentene-1,4-dione, 3-acetyl-1-(4-chlorophenyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Pentene-1,4-dione, 3-acetyl-1-(4-chlorophenyl)- involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins. This interaction can lead to the inhibition of enzyme activity or the modification of protein function. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Pentene-1,4-dione, 3-acetyl-1-(4-chlorophenyl)- is unique due to the presence of both the acetyl and chlorophenyl groups, which confer specific chemical properties and reactivity. These functional groups make the compound versatile for various synthetic applications and provide unique interactions in biological systems.

Properties

CAS No.

89201-19-4

Molecular Formula

C13H11ClO3

Molecular Weight

250.68 g/mol

IUPAC Name

3-acetyl-1-(4-chlorophenyl)pent-2-ene-1,4-dione

InChI

InChI=1S/C13H11ClO3/c1-8(15)12(9(2)16)7-13(17)10-3-5-11(14)6-4-10/h3-7H,1-2H3

InChI Key

MUPDMAJBFRJIQO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=CC(=O)C1=CC=C(C=C1)Cl)C(=O)C

Origin of Product

United States

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